N-[2-oxo-2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
N-(2-Oxo-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound that features a thiophene ring and a benzo[b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with benzo[b]thiophene intermediates under controlled conditions. The reaction often requires catalysts such as Lewis acids and bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxo-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .
Scientific Research Applications
N-(2-Oxo-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of N-(2-Oxo-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with similar thiophene rings, such as thiophene-2-carboxamide.
Benzo[b]thiophene Derivatives: Compounds with a benzo[b]thiophene core, such as benzo[b]thiophene-2-carboxamide.
Uniqueness
N-(2-Oxo-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C15H15NO2S2 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-(2-oxo-2-thiophen-2-ylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C15H15NO2S2/c17-12(14-6-3-7-19-14)8-16-15(18)11-9-20-13-5-2-1-4-10(11)13/h3,6-7,9H,1-2,4-5,8H2,(H,16,18) |
InChI Key |
PAPDHBSBWRHYDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NCC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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